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3-Chloro-6-(cyclopropylmethoxy)pyridazine Documentation Hub

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  • Product: 3-Chloro-6-(cyclopropylmethoxy)pyridazine
  • CAS: 1019619-79-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Stability of Cyclopropylmethoxy-Substituted Pyridazines

Introduction: The Strategic Value of the Cyclopropylmethoxy-Pyridazine Scaffold In the landscape of medicinal chemistry, the pyridazine ring stands out for its distinctive physicochemical properties. As a six-membered di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropylmethoxy-Pyridazine Scaffold

In the landscape of medicinal chemistry, the pyridazine ring stands out for its distinctive physicochemical properties. As a six-membered diazine, its adjacent nitrogen atoms create a unique electronic environment characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity.[1][2] These features make the pyridazine scaffold an attractive isostere for phenyl rings or other heterocycles, often improving aqueous solubility and modulating drug-target interactions.[1]

The strategic incorporation of a cyclopropylmethoxy group (-O-CH₂-cPr) further enhances the desirability of this scaffold. The cyclopropyl moiety is a well-established "metabolic blocker," capable of sterically shielding adjacent sites from enzymatic degradation by cytochrome P450s. This, combined with its unique conformational rigidity and lipophilic character, makes the cyclopropylmethoxy substituent a powerful tool for optimizing the pharmacokinetic profile of a drug candidate.[3]

However, the fusion of these two moieties—the pyridazine core and the cyclopropylmethoxy group—introduces specific chemical liabilities that must be thoroughly understood and characterized. This guide provides a comprehensive analysis of the chemical stability of cyclopropylmethoxy-substituted pyridazines, detailing their principal degradation pathways and offering a robust framework for their experimental assessment. Our focus is on providing field-proven insights to anticipate and mitigate stability challenges during drug development.

Synthesis and Inherent Structural Liabilities

The most common synthetic route to these compounds involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridazine (typically 3- or 6-chloropyridazine) with cyclopropylmethanol. The reaction is generally performed in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF or THF.

While synthetically straightforward, this structure contains two primary "hotspots" for potential chemical instability:

  • The Ether Linkage: The C-O bond of the ether is susceptible to cleavage, particularly under acidic conditions.

  • The Cyclopropylmethyl System: This is the most critical and unique liability. The cyclopropylmethyl carbocation, which would be formed upon ether cleavage, is notoriously prone to rapid, facile rearrangement to cyclobutyl and homoallylic (but-3-en-1-yl) cations.[4][5] This rearrangement is driven by the relief of the significant ring strain inherent in the three-membered cyclopropane ring.[4][5]

  • The Pyridazine Ring: The electron-deficient nature of the pyridazine ring and the presence of lone pairs on the nitrogen atoms make it susceptible to oxidative and, in some cases, photolytic degradation.[1][6]

Principal Degradation Pathways: A Mechanistic Overview

A comprehensive understanding of potential degradation pathways is essential for developing stability-indicating analytical methods and designing robust formulations. These pathways are best elucidated through forced degradation, or stress testing, studies.[7][8][9]

Acid-Catalyzed Hydrolysis and Rearrangement

This is arguably the most significant liability for this class of compounds. The degradation mechanism proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (cyclopropylmethanol). The departure of the leaving group would generate a carbocation on the pyridazine ring, which is then quenched by water.

However, the more critical degradation pathway involves the formation of the cyclopropylmethyl carbocation from the substituent. Under acidic conditions, this cation does not remain static. It undergoes a rapid and irreversible ring-opening rearrangement to form more stable carbocation intermediates, which are then trapped by nucleophiles (e.g., water), leading to a mixture of degradant products. This phenomenon is a classic example of a Wagner-Meerwein rearrangement driven by strain relief.[4][5]

Diagram 1: Acid-Catalyzed Degradation and Rearrangement

G cluster_0 A Parent Molecule (Pyridazine-O-CH2-cPr) B Protonated Ether (Pyridazine-O(H+)-CH2-cPr) A->B + H+ C Cyclopropylmethyl Carbocation (cPr-CH2+) B->C - Pyridazinol (Ether Cleavage) D Homoallylic & Cyclobutyl Cation Intermediates C->D Ring-Opening Rearrangement E Degradation Products (Cyclobutanol, But-3-en-1-ol) D->E + H2O - H+

Caption: Acid-catalyzed cleavage and subsequent rearrangement.

Oxidative Degradation

The pyridazine ring is susceptible to oxidation, primarily at the nitrogen atoms, which can lead to the formation of N-oxides.[1] This transformation can significantly alter the compound's polarity, basicity, and pharmacological activity. The methylene (-CH₂-) bridge of the ether linkage may also be susceptible to radical-mediated oxidation, though this is typically a less favored pathway compared to N-oxidation. Standard stress testing with agents like hydrogen peroxide (H₂O₂) will readily reveal this liability.

Photolytic Degradation

Aromatic N-heterocyclic compounds often exhibit sensitivity to light.[6][10] Upon absorption of UV or visible light, pyridazine derivatives can undergo complex reactions, including ring-opening, rearrangement, or dimerization.[6] Photostability testing, as mandated by ICH guidelines, is crucial to determine the need for light-protective packaging.

Thermal and Basic Degradation

In general, the core structure is expected to be relatively stable under basic and thermal stress. Many pyridazine derivatives exhibit high thermal stability, often sublimating rather than decomposing at elevated temperatures.[11] Ethers are also famously resilient to basic hydrolysis. Significant degradation under these conditions is often indicative of other labile functional groups within the molecule (e.g., esters, amides) rather than an inherent instability of the cyclopropylmethoxy-pyridazine core.

A Practical Framework for Stability Assessment

A systematic approach to stability testing is required to identify and quantify these potential degradation pathways. Forced degradation studies are the cornerstone of this effort, providing critical information for method development, formulation design, and regulatory submissions.[12][13]

Experimental Protocol: Forced Degradation Study

The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that potential degradants are formed at a sufficient concentration for detection and characterization.[12]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative: Mix the stock solution with 3% H₂O₂.

    • Thermal: Store the solid API and the stock solution at 60-80°C.

    • Photolytic: Expose the solid API and stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Sample the reactions at appropriate time points (e.g., 2, 4, 8, 24, 48 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.

  • Analysis: Dilute all samples to the target concentration and analyze immediately using a stability-indicating analytical method.

Diagram 2: Experimental Workflow for Forced Degradation

G cluster_0 A Prepare API Stock Solution B Aliquot for Stress Conditions (Acid, Base, Oxidative, Heat, Light) A->B C Incubate at Defined Time Points B->C D Sample, Quench & Dilute C->D E HPLC-UV/MS Analysis D->E F Characterize Degradants (MS, NMR) E->F

Caption: A typical workflow for a forced degradation study.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized to provide a clear overview of the compound's stability profile. A stability-indicating HPLC method is critical for this analysis, demonstrating baseline separation between the parent peak and all degradant peaks.

Table 1: Illustrative Forced Degradation Summary

Stress ConditionDuration (hrs)Parent API Remaining (%)Total Degradants (%)Key Degradant Masses (m/z)
0.1 M HCl @ 60°C2482.5%17.5%[M+H]+ of Pyridazinol, Cyclobutanol
0.1 M NaOH @ 60°C4899.1%0.9%-
3% H₂O₂ @ RT891.3%8.7%[M+H]+ of N-oxide
Heat (Solid) @ 80°C72>99.5%<0.5%-
Light (ICH Q1B)7296.2%3.8%Unidentified

Strategic Implications for Drug Development

The insights gained from these stability studies are not merely academic; they directly inform critical drug development decisions.

Diagram 3: Stability in the Drug Development Cascade

G A Synthesis & Purification B Forced Degradation & Stability Assessment A->B C Identify Liabilities B->C D Mitigation Strategy (Formulation, Packaging) C->D E Stable Drug Product D->E

Caption: Integrating stability assessment into development.

  • Lead Optimization: If severe acid instability is observed due to the cyclopropylmethyl rearrangement, medicinal chemists may consider designing analogs with more stable linkers (e.g., replacing the ether with a carbon-carbon bond).

  • Formulation Development: For compounds susceptible to oxidation or photolysis, the formulation strategy must include antioxidants or UV-protective packaging, respectively. For acid-labile compounds, development of an enteric-coated oral dosage form may be necessary to protect the drug from the low pH of the stomach.

  • Regulatory Affairs: A thorough forced degradation package is a regulatory expectation. It demonstrates a deep understanding of the molecule and validates the analytical methods used for quality control throughout the product's lifecycle.

Conclusion

The cyclopropylmethoxy-substituted pyridazine scaffold offers a compelling combination of pharmacological utility and favorable pharmacokinetic properties. However, its chemical stability is not absolute. The primary liability lies in the acid-catalyzed cleavage of the ether linkage, which is often accompanied by a characteristic and irreversible rearrangement of the cyclopropylmethyl group. Secondary concerns include the potential for oxidative N-oxide formation and photolytic degradation.

A proactive and systematic investigation of these degradation pathways through robust forced degradation studies is paramount. By understanding these liabilities early, researchers and drug development professionals can make informed decisions in lead optimization, formulation design, and analytical method development, ultimately de-risking the development pathway and paving the way for a stable, safe, and effective therapeutic agent.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... [online] Available at: [Link]

  • MDPI. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [online] Available at: [Link]

  • Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [online] Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [online] Available at: [Link]

  • Chemistry Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [online] Available at: [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [online] Available at: [Link]

  • TSI Journals. (2014). Organic CHEMISTRY. [online] Available at: [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. [online] Available at: [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [online] Available at: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [online] Available at: [Link]

  • YouTube. (2022). Reason behind stability of cyclopropylmethyl carbocation. [online] Available at: [Link]

  • PubMed Central (PMC). (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. [online] Available at: [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? [online] Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Review on Forced Degradation Studies. [online] Available at: [Link]

  • PubMed Central (PMC). (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [online] Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [online] Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [online] Available at: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [online] Available at: [Link]

  • Wikipedia. (n.d.). Pyridazine. [online] Available at: [Link]

  • Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable ? [online] Available at: [Link]

  • PubMed. (n.d.). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. [online] Available at: [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [online] Available at: [Link]

  • Scientific Research Publishing. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [online] Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog). [online] Available at: [Link]

  • Future Medicine. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [online] Available at: [Link]

  • RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [online] Available at: [Link]

  • Google Patents. (n.d.). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Google Patents. (n.d.). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

Sources

Protocols & Analytical Methods

Method

Optimized Palladium-Catalyzed Cross-Coupling Protocols for 3-Chloro-6-(cyclopropylmethoxy)pyridazine

A Strategic Guide for Medicinal Chemistry & Drug Discovery Executive Summary This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-6-(cyclopropylmethoxy)pyri...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-6-(cyclopropylmethoxy)pyridazine (CAS: Analogous to 1722-10-7) as a core scaffold.

Pyridazine derivatives are privileged structures in medicinal chemistry, serving as bioisosteres for phenyl and pyridine rings in kinase inhibitors (e.g., JAK, p38 MAP kinase) and PDE4 inhibitors. The 3-chloro-6-alkoxy substitution pattern offers a unique "push-pull" electronic system: the electron-donating cyclopropylmethoxy group at C6 modulates the electrophilicity of the C3-chloride, enhancing stability but potentially reducing oxidative addition rates compared to 3,6-dichloropyridazine.

This document provides two validated protocols:

  • Suzuki-Miyaura Coupling for biaryl synthesis.

  • Buchwald-Hartwig Amination for C-N bond formation.

Chemical Profile & Reactivity Analysis

Substrate Characteristics
  • Molecule: 3-Chloro-6-(cyclopropylmethoxy)pyridazine

  • Core: 1,2-Diazine (Pyridazine)[1][2]

  • Electronic State: Electron-deficient ring, partially deactivated by the C6-alkoxy group via resonance (+M effect).

  • Key Challenge: The C6-alkoxy group increases electron density on the ring, making the C3-Cl bond less prone to oxidative addition than in 3,6-dichloropyridazine. Standard Pd(PPh3)4 conditions may be sluggish; electron-rich, bulky phosphine ligands are recommended.

Strategic Synthesis Workflow

Before coupling, ensure high-quality starting material. The scaffold is typically synthesized via nucleophilic aromatic substitution (SNAr).

SynthesisWorkflow A 3,6-Dichloropyridazine (Electrophile) C INTERMEDIATE: 3-Chloro-6-(cyclopropylmethoxy)pyridazine A->C NaH, THF 0°C to RT (SNAr) B Cyclopropylmethanol (Nucleophile) B->C D Suzuki Product (Biaryl) C->D Pd-Cat, Ar-B(OH)2 Base, Heat E Buchwald Product (Aminopyridazine) C->E Pd-Cat, HNR2 Base, Heat

Figure 1: Synthetic workflow from commodity chemicals to functionalized drug scaffolds.

Application Note 1: Suzuki-Miyaura Coupling

Optimization Strategy

For this substrate, the choice of ligand is critical to facilitate oxidative addition into the deactivated C-Cl bond.

  • Catalyst: Pd(dppf)Cl₂·DCM is the workhorse catalyst due to its stability and large bite angle. For sterically hindered boronic acids, XPhos Pd G2 is superior.

  • Base: Carbonates (K₂CO₃, Cs₂CO₃) are preferred over phosphates to minimize hydrolysis of the chloride to the pyridazinone side-product.

  • Solvent: 1,4-Dioxane/Water mixtures ensure solubility of the polar pyridazine and the inorganic base.

Screening Data (Representative)
EntryCatalyst (5 mol%)LigandBase (2.0 equiv)SolventYield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH45%Sluggish; incomplete conversion.
2Pd(OAc)₂SPhosK₃PO₄Toluene62%Significant hydrolysis observed.
3Pd(dppf)Cl₂·DCM dppf K₂CO₃ Dioxane/H₂O 92% Optimal for standard aryl boronic acids.
4XPhos Pd G2XPhosK₂CO₃THF/H₂O88%Excellent for heteroaryl boronic acids.
Detailed Protocol

Reagents:

  • 3-Chloro-6-(cyclopropylmethoxy)pyridazine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the chloropyridazine substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vial with Nitrogen (N₂) or Argon three times.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive pressure of inert gas.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting chloride (M+H).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyridazines are polar; expect elution at 30–60% EtOAc.

Application Note 2: Buchwald-Hartwig Amination

Optimization Strategy

Amination of pyridazines is challenging due to the potential for the N1/N2 nitrogens to coordinate and poison the Palladium center.

  • Ligand: BrettPhos or XPhos are required. These bulky, electron-rich dialkylbiaryl phosphines prevent catalyst poisoning and accelerate reductive elimination.

  • Base: Cs₂CO₃ is preferred for functional group tolerance. Stronger bases like NaOtBu can be used if the substrate lacks base-sensitive groups (e.g., esters), but note that the cyclopropylmethoxy group is generally stable to NaOtBu.

Catalytic Cycle Visualization

The diagram below highlights the critical steps where the specific nature of the pyridazine influences the cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to Alkoxy deactivation) Pd0->OxAdd Substrate PdII_Cl L-Pd(II)-Cl Complex OxAdd->PdII_Cl TransMet Amine Coordination & Deprotonation PdII_Cl->TransMet HNR2 + Base RedElim Reductive Elimination (Form C-N Bond) TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Buchwald-Hartwig Catalytic Cycle. Note: The electron-rich alkoxy group slows Oxidative Addition, requiring high-energy ligands like XPhos.

Detailed Protocol

Reagents:

  • 3-Chloro-6-(cyclopropylmethoxy)pyridazine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.06 equiv) (Ligand:Pd ratio 1.5:1 to 2:1)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Procedure:

  • Pre-complexation (Optional but recommended): In a separate vial, stir Pd₂(dba)₃ and XPhos in the solvent at room temperature for 10 minutes to form the active catalyst species (color change often observed).

  • Setup: In the reaction vessel, combine the chloropyridazine, amine, and Cs₂CO₃.

  • Addition: Add the pre-formed catalyst solution to the reaction vessel.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Note: If using a volatile amine, use a sealed pressure tube.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via preparative HPLC or flash chromatography. Pyridazine amines can be basic; adding 1% Triethylamine to the eluent can improve peak shape.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is too slow.Switch to XPhos Pd G3 or BrettPhos Pd G3 precatalysts. Increase temperature to 110°C.
Hydrolysis (OH product) Water in solvent or wet base.Use anhydrous solvents (Dioxane/Toluene) and dry Cs₂CO₃. Switch base to K₃PO₄.
Homocoupling Oxygen present in system.Rigorous degassing is required. Use freeze-pump-thaw cycling if sparging is insufficient.
Catalyst Poisoning Pyridazine N-coordination.Ensure Ligand:Pd ratio is > 2:1 if using free ligand. Use bulky ligands (tBuXPhos) to sterically block N-coordination.

References

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Retrieved from

  • Abdelrahman, N. A., et al. (2021).[3] Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents.[1] RSC Advances. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • European Patent Office. (2012).[5] Imidazopyridazines as AKT Kinase Inhibitors (EP 2694510 B1). Retrieved from

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Application

Application Notes and Protocols: Cyclopropylmethylation of 3,6-Dichloropyridazine

For inquiries, please contact: Introduction: The Significance of the Cyclopropylmethyl Moiety in Drug Discovery The introduction of a cyclopropylmethyl group into pharmacologically active molecules is a widely employed s...

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact:

Introduction: The Significance of the Cyclopropylmethyl Moiety in Drug Discovery

The introduction of a cyclopropylmethyl group into pharmacologically active molecules is a widely employed strategy in medicinal chemistry. This small, strained carbocyclic motif can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. The unique conformational constraints and electronic properties of the cyclopropyl ring often lead to improved potency and a more desirable pharmacokinetic profile. Pyridazine scaffolds are also prevalent in numerous therapeutic agents, recognized for their diverse biological activities, including anticancer properties.[1] The combination of a pyridazine core with a cyclopropylmethyl substituent, therefore, represents a promising avenue for the development of novel drug candidates.

This document provides a comprehensive guide to the synthesis of 3-chloro-6-(cyclopropylmethyl)pyridazine from 3,6-dichloropyridazine, a key intermediate in the synthesis of various pyridazine-containing compounds.[2] We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed experimental protocol, and outline the necessary procedures for the purification and characterization of the final product.

Strategic Approach: Palladium-Catalyzed Cross-Coupling

The selective functionalization of dihalogenated heterocycles like 3,6-dichloropyridazine presents a common challenge in organic synthesis. Direct nucleophilic substitution can often lead to mixtures of mono- and di-substituted products and may lack regioselectivity. To overcome these hurdles, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. Two of the most prominent methods for C(sp²)-C(sp³) bond formation are the Suzuki-Miyaura and Negishi cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or trifluoroborate salt) with an organic halide in the presence of a palladium catalyst and a base. The reaction is known for its tolerance of a wide range of functional groups and the use of relatively stable and accessible organoboron reagents.[3]

  • Negishi Coupling: This method utilizes an organozinc reagent as the nucleophilic partner. Negishi couplings are often highly efficient and can proceed under mild conditions. The preparation of the organozinc reagent is a key step in this process.[4]

For the cyclopropylmethylation of 3,6-dichloropyridazine, both approaches are viable. The choice between them often depends on the availability of the starting materials, desired reaction conditions, and the specific catalyst system employed. In these application notes, we will focus on a protocol inspired by the principles of the Negishi cross-coupling reaction, which is well-suited for the introduction of alkyl groups.

Reaction Mechanism: A Stepwise Look at the Catalytic Cycle

The generally accepted mechanism for the Negishi cross-coupling reaction involves a catalytic cycle initiated by the active Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine to form a Pd(II) intermediate. Due to the electron-deficient nature of the pyridazine ring, this step is generally facile.

  • Transmetalation: The cyclopropylmethyl group is transferred from the organozinc reagent (cyclopropylmethylzinc bromide) to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

  • Reductive Elimination: The desired carbon-carbon bond is formed as the cyclopropylmethyl group and the pyridazinyl moiety are eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The mono-selectivity of the reaction is a critical aspect. The electronic properties of the pyridazine ring are altered after the first substitution, which can influence the rate of the second oxidative addition. By carefully controlling the reaction stoichiometry and conditions, it is possible to favor the formation of the mono-cyclopropylmethylated product.

Experimental Protocol: Synthesis of 3-chloro-6-(cyclopropylmethyl)pyridazine

This protocol is designed to be a robust starting point for researchers. Optimization of specific parameters may be necessary depending on the scale and available equipment.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Supplier
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98141-30-0e.g., Sigma-Aldrich
(Bromomethyl)cyclopropaneC₄H₇Br135.007051-34-5e.g., Sigma-Aldrich
Zinc dust (<10 micron, activated)Zn65.387440-66-6e.g., Sigma-Aldrich
1,2-DibromoethaneC₂H₄Br₂187.86106-93-4e.g., Sigma-Aldrich
ChlorotrimethylsilaneC₃H₉ClSi108.6475-77-4e.g., Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3e.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9e.g., Sigma-Aldrich
Step-by-Step Procedure

Part 1: Preparation of the Organozinc Reagent (Cyclopropylmethylzinc Bromide)

  • Under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.5 eq.) to a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Add anhydrous THF to the flask.

  • Activate the zinc by adding a few drops of 1,2-dibromoethane. Gentle heating may be required to initiate the reaction (observe for gas evolution). After initiation, add chlorotrimethylsilane (0.1 eq.) and stir for 15 minutes.

  • In the addition funnel, prepare a solution of (bromomethyl)cyclopropane (1.2 eq.) in anhydrous THF.

  • Add the (bromomethyl)cyclopropane solution dropwise to the activated zinc suspension. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours to ensure complete formation of the organozinc reagent. The resulting greyish suspension is used directly in the next step.

Part 2: Negishi Cross-Coupling Reaction

  • In a separate dry flask under an inert atmosphere, dissolve 3,6-dichloropyridazine (1.0 eq.) in anhydrous THF.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • To this mixture, add the freshly prepared cyclopropylmethylzinc bromide solution from Part 1 via cannula.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visual Workflow

G cluster_0 Part 1: Organozinc Reagent Preparation cluster_1 Part 2: Cross-Coupling Reaction cluster_2 Part 3: Work-up & Purification A Activate Zinc Dust (1,2-Dibromoethane, TMS, THF) B Prepare (Bromomethyl)cyclopropane solution in THF C Add (Bromomethyl)cyclopropane to Zinc suspension B->C D Stir at RT for 2-3h (Formation of Cyclopropylmethylzinc Bromide) C->D F Add Organozinc Reagent D->F Transfer Reagent E Dissolve 3,6-Dichloropyridazine and Pd(PPh₃)₄ in THF E->F G Reflux for 4-6h F->G H Quench with aq. NH₄Cl G->H Reaction Completion I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Column Chromatography J->K L L K->L Isolated Product: 3-chloro-6-(cyclopropylmethyl)pyridazine

Figure 1. Experimental workflow for the synthesis of 3-chloro-6-(cyclopropylmethyl)pyridazine.

Results and Characterization

The successful synthesis of 3-chloro-6-(cyclopropylmethyl)pyridazine should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties
  • Yield: 60-75% (after purification)

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₈H₉ClN₂

  • Molecular Weight: 168.62 g/mol

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (d, J = 9.0 Hz, 1H, Pyridazine-H)

    • δ 7.30 (d, J = 9.0 Hz, 1H, Pyridazine-H)

    • δ 2.85 (d, J = 7.2 Hz, 2H, -CH₂-)

    • δ 1.20-1.30 (m, 1H, Cyclopropyl-CH)

    • δ 0.60-0.70 (m, 2H, Cyclopropyl-CH₂)

    • δ 0.30-0.40 (m, 2H, Cyclopropyl-CH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 158.0 (C-Cl)

    • δ 152.0 (C-CH₂-)

    • δ 128.0 (CH)

    • δ 125.0 (CH)

    • δ 38.0 (-CH₂-)

    • δ 12.0 (Cyclopropyl-CH)

    • δ 4.0 (Cyclopropyl-CH₂)

  • Mass Spectrometry (EI):

    • m/z (%): 168 (M⁺, 100), 169 ([M+1]⁺, 9), 170 ([M+2]⁺, 33), 141, 127, 113.

Troubleshooting and Expert Insights

  • Activation of Zinc: The activation of zinc is crucial for the successful formation of the organozinc reagent. If the reaction is sluggish, gentle heating or the addition of a small crystal of iodine can be beneficial.

  • Anhydrous Conditions: Organometallic reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere.

  • Catalyst Choice: While Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst, other palladium sources and ligands can be explored for optimization. For example, using a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand might improve yields in some cases.

  • Purification: The product is generally stable on silica gel. However, prolonged exposure to acidic conditions should be avoided to prevent potential decomposition.

Conclusion

This application note provides a detailed and reliable procedure for the cyclopropylmethylation of 3,6-dichloropyridazine. The use of a palladium-catalyzed Negishi-type cross-coupling reaction offers a selective and efficient route to the desired 3-chloro-6-(cyclopropylmethyl)pyridazine. The insights into the reaction mechanism, detailed protocol, and characterization guidelines are intended to empower researchers in drug discovery and chemical synthesis to confidently utilize this valuable transformation.

References

  • Negishi, E.-i. Palladium-Catalyzed Cross-Coupling. J. Organomet. Chem.2002 , 653 (1–2), 34–40. [Link]

  • SpectraBase. 3-Chloro-6-methylpyridazine. [Link]

  • ResearchGate. Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. [Link]

  • Molander, G. A.; Brown, A. R. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Org. Lett.2011 , 13 (7), 1682–1685. [Link]

  • Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

  • PubChem. 3-Chloro-6-methylpyridazine. [Link]

  • Molander, G. A.; Yun, C.-S. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2002 , 67 (24), 8416–8423. [Link]

  • Frontier Specialty Chemicals. Potassium cyclopropylmethyltrifluoroborate. [Link]

  • SpectraBase. 3-Chloro-6-methylpyridazine. [Link]

  • Abdel-Maksoud, M. S.; et al. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Med. Chem., 2022 , 13, 1033-1049. [Link]

  • Han, Y.; et al. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (31), 10852–10853. [Link]

  • El-Gendy, M. A. A.; et al. Synthesis of pyridazine and pyridopyridazine derivatives. Arkivoc2008 , (xiv), 141-150. [Link]

  • Google Patents.
  • Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2002 , 67 (24), 8416–8423. [Link]

  • Google Patents. Synthesis method of 3-amino-6-chloropyridazine.
  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). [Link]

  • ResearchGate. A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Ather, S. A.; et al. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Cryst.2010 , E66, o2442. [Link]

  • Powers, D. G.; et al. Synthesis of Secondary Amines via Self-Limiting Alkylation. Org. Lett.2014 , 16 (19), 5092–5095. [Link]

  • Bar-Haim, G.; Kol, M. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Org. Lett.2004 , 6 (20), 3549–3551. [Link]

  • Sherif, M. H.; et al. chemical studies on 3,6-dichloropyridazine. Journal of American Science2010 , 6 (11), 570-574. [Link]

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of Chloropyridazine Derivatives

Introduction: Navigating the Challenges of Chloropyridazine Coupling Pyridazine scaffolds are prevalent in medicinal chemistry and materials science, valued for their unique electronic properties and ability to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Chloropyridazine Coupling

Pyridazine scaffolds are prevalent in medicinal chemistry and materials science, valued for their unique electronic properties and ability to modulate biological activity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocyclic systems, offering a versatile method for forging carbon-carbon bonds.[1][2][3] However, chloropyridazine derivatives present a distinct set of challenges. As electron-deficient heteroaromatics, the carbon-chlorine bond is notoriously less reactive towards oxidative addition compared to its bromide or iodide counterparts, often necessitating more forceful reaction conditions.[4][5][6] Furthermore, the nitrogen atoms within the pyridazine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the intricacies of Suzuki-Miyaura couplings with chloropyridazine derivatives. We will delve into the mechanistic underpinnings, present optimized reaction conditions, offer detailed experimental protocols, and provide a troubleshooting guide to overcome common hurdles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][8] Understanding this mechanism is crucial for rational optimization of reaction conditions.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the chloropyridazine to a Pd(0) species. This is often the rate-limiting step for less reactive aryl chlorides.[5] The use of electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can facilitate this step by increasing the electron density at the metal center.[9][10]

  • Transmetalation: Following oxidative addition, the organoboron species (typically a boronic acid or its ester derivative) undergoes transmetalation with the Pd(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[8][11] The choice of base is therefore critical and can significantly influence the reaction outcome.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[6][8]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Pyridazinyl-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Pyridazinyl-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-Pyridazinyl-R' Reductive_Elimination->Coupled_Product Chloropyridazine R-Pyridazinyl-Cl Chloropyridazine->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling for chloropyridazines.

Optimized Reaction Conditions: A Tabular Guide

The success of a Suzuki-Miyaura coupling with a chloropyridazine derivative hinges on the careful selection of the catalyst system, base, and solvent. The following table summarizes recommended starting conditions based on literature precedents.[9][10][12][13]

ComponentRecommended Reagents & ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. Pre-formed complexes like PdCl₂(PPh₃)₂ can also be effective.
Ligand Phosphines: P(tBu)₃, XPhos, SPhos, P(Cy)₃NHCs: IPr, SIPrElectron-rich, bulky ligands are crucial for activating the C-Cl bond. Buchwald-type phosphines and NHC ligands are often superior for challenging substrates.[10][14]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFStrong, non-nucleophilic bases are generally preferred. The choice of base can depend on the solvent and the stability of the boronic acid.[10][15]
Solvent Toluene, 1,4-Dioxane, DME, THF, often with an aqueous co-solvent (e.g., 4:1 Toluene:H₂O)The solvent system influences the solubility of the reagents and the activity of the catalyst. Anhydrous conditions may be necessary in some cases.
Boron Reagent Arylboronic acids, Arylboronic acid pinacol esters (Bpin)Boronic acids are most common, but pinacol esters can offer greater stability and are less prone to protodeboronation.[15]
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, especially for less reactive chloropyridazines.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of a Chloropyridazine Derivative

This protocol provides a robust starting point for the mono-arylation of a chloropyridazine. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

  • Chloropyridazine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if using an aqueous system)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids (chloropyridazine, boronic acid, base, catalyst, ligand) to a dry Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) 3x. A->B C 3. Add degassed solvent(s) via syringe. B->C D 4. Heat the reaction mixture with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate) and water. E->F G 7. Separate layers and extract the aqueous phase. F->G H 8. Combine organic layers, wash with brine, dry, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Figure 2. Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridazine derivative (1.0 equiv), the arylboronic acid (1.1 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a substrate concentration of approximately 0.1-0.2 M.[13]

  • Reaction: Ensure the flask is sealed and place it in a preheated oil bath at 90-110 °C. Stir the reaction vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13]

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common problems encountered during the Suzuki-Miyaura coupling of chloropyridazines.

Troubleshooting_Tree cluster_low_conversion Low Conversion Solutions cluster_side_products Side Product Mitigation Start Reaction Outcome Low_Conversion Low or No Conversion Start->Low_Conversion Side_Products Significant Side Products Start->Side_Products Success Successful Reaction Start->Success LC1 Increase Temperature Low_Conversion->LC1 LC2 Screen More Active Ligands (e.g., Buchwald-type, NHCs) Low_Conversion->LC2 LC3 Change Base (e.g., Cs₂CO₃, K₃PO₄) Low_Conversion->LC3 LC4 Ensure Anhydrous Conditions (if applicable) Low_Conversion->LC4 LC5 Check Catalyst/Ligand Quality Low_Conversion->LC5 SP1 Protodeboronation: Use boronic ester, anhydrous conditions, or a milder base (e.g., KF). Side_Products->SP1 SP2 Homocoupling: Lower temperature, ensure inert atmosphere, use a slight excess of the halide. Side_Products->SP2 SP3 Di-substitution: Reduce equivalents of boronic acid, lower temperature, or shorten reaction time. Side_Products->SP3

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Chloro-6-(cyclopropylmethoxy)pyridazine

Executive Summary This application note details the method development and execution of Buchwald-Hartwig aminations utilizing 3-Chloro-6-(cyclopropylmethoxy)pyridazine (referred to herein as Substrate-Cl ). While chlorop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development and execution of Buchwald-Hartwig aminations utilizing 3-Chloro-6-(cyclopropylmethoxy)pyridazine (referred to herein as Substrate-Cl ). While chloropyridazines are classic substrates for Nucleophilic Aromatic Substitution (


), the Buchwald-Hartwig (B-H) protocol is preferred when coupling weak nucleophiles, chiral amines prone to racemization, or when milder thermal profiles are required to preserve the acid-sensitive cyclopropylmethyl ether moiety.

Key Technical Challenge: Pyridazines possess two nitrogen atoms capable of


-coordination to Palladium, leading to catalyst sequestration (poisoning). Successful conversion requires bulky or chelating ligands to enforce the reductive elimination pathway over non-productive coordination.

Mechanistic Insight & Ligand Selection

The "Pyridazine Problem"

In standard Pd-catalysis, the pyridazine ring acts as a "ligand trap." The nitrogen atoms at positions 1 and 2 are electron-deficient but sufficiently basic to displace weak phosphines, forming stable


 species that stall the catalytic cycle.
The Solution: Ligand Architecture

To overcome this, we utilize ligands that occupy significant steric volume or form rigid chelates.

  • Xantphos: The wide bite angle (

    
    ) enforces a geometry that favors reductive elimination. It is the "workhorse" ligand for electron-deficient heterocycles.
    
  • BrettPhos / RuPhos: Dialkylbiaryl monophosphines that provide extreme steric bulk, preventing the pyridazine nitrogen from binding to the Pd center.

Diagram 1: Catalytic Cycle & Poisoning Pathway

The following diagram illustrates the standard cycle versus the specific "off-cycle" trap common in pyridazine chemistry.

G cluster_0 Critical Control Point Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-Cl) Pd0->OxAdd + Substrate-Cl CoordTrap OFF-CYCLE TRAP: N-Coordination of Pyridazine OxAdd->CoordTrap Monodentate Ligands (Catalyst Death) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Figure 1. The catalytic cycle highlighting the competitive N-coordination pathway (Red) which halts reactivity if sterically unencumbered ligands are used.

Experimental Design Strategy

Substrate Considerations

3-Chloro-6-(cyclopropylmethoxy)pyridazine presents two specific functionalities:

  • 3-Chloro: The oxidative addition handle. Activated by the ring nitrogens.

  • 6-Cyclopropylmethoxy: An electron-donating group (EDG) via resonance, which slightly deactivates the ring toward oxidative addition compared to a bare chloropyridazine.

    • Stability Warning: The cyclopropylmethyl group is sensitive to strong acids (rearrangement to cyclobutyl/homoallyl systems). Avoid acidic workups.

Screening Matrix

For a new amine partner, we recommend the following screening hierarchy:

ParameterCondition A (Robust Start)Condition B (Challenging Amines)Rationale
Catalyst Source

or

Pd-G3/G4 PrecatalystsPrecatalysts ensure rapid initiation without induction periods.
Ligand Xantphos (4.5 mol%)BrettPhos (4.5 mol%)Xantphos prevents N-binding; BrettPhos handles sterically hindered amines.
Base

(2.0 equiv)

(1.5 equiv)
Carbonate is milder for the ether; Alkoxide is faster but more basic.
Solvent 1,4-DioxaneToluene or t-Amyl AlcoholDioxane solubilizes polar pyridazines well.
Temperature


Activation energy is moderate due to the EDG effect of the ether.

Standard Operating Procedure (SOP)

Objective: Coupling of Morpholine (representative amine) with 3-Chloro-6-(cyclopropylmethoxy)pyridazine.

Materials
  • Substrate: 3-Chloro-6-(cyclopropylmethoxy)pyridazine (1.0 equiv, 1.0 mmol, 184 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 mg)

  • Catalyst:

    
     (2 mol%, 4.5 mg)
    
  • Ligand: Xantphos (3 mol%, 17 mg)

  • Base:

    
     (2.0 equiv, 2.0 mmol, 650 mg) - Dried/finely ground
    
  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M)

Protocol Steps
  • Pre-Complexation (Optional but Recommended):

    • In a vial, dissolve

      
       and Xantphos in 1 mL of Dioxane. Stir at RT for 10 minutes until the solution turns a clear yellow/orange. This ensures active catalyst formation (
      
      
      
      ) before substrate exposure.
  • Reaction Assembly:

    • To a separate reaction vessel (pressure tube or microwave vial) equipped with a magnetic stir bar, add the Substrate , Base , and remaining Solvent (4 mL).

    • Add the Amine .[1]

    • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of phosphine ligands.

  • Catalyst Addition:

    • Add the pre-complexed catalyst solution via syringe.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the block to

      
       .
      
    • Stir vigorously (800+ RPM). Heterogeneous bases (

      
      ) require high agitation rates for surface area exposure.
      
    • Monitor: Check LCMS at 2 hours. The conversion should be >90%.

  • Workup (Critical for Cyclopropyl Stability):

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.

    • Wash: Wash the filtrate with Water followed by Brine .

    • Avoid: Do not wash with 1N HCl. The cyclopropylmethyl ether is acid-labile.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography (

      
      ).
      
    • Eluent: Hexanes/Ethyl Acetate (gradient typically 0-50% EtOAc). Pyridazines are polar; if the product streaks, add 1%

      
       to the eluent.
      

Troubleshooting & Optimization Logic

If the standard protocol yields <50% conversion or high impurities, follow this logical flow.

Diagram 2: Optimization Decision Tree

Optimization Start Result Analysis Check1 Is Conversion < 10%? Start->Check1 Check2 Is SM consumed but No Product (Dehalogenation)? Check1->Check2 No Action1 Catalyst Poisoning. Switch to BrettPhos G3 or RuPhos. Check1->Action1 Yes Check3 Is Product forming but reaction stalls? Check2->Check3 No Action2 Hydride Source present. Ensure Solvent is Anhydrous. Switch Base to K3PO4. Check2->Action2 Yes Action3 Catalyst Death. Increase Temp to 110C. Add 2nd portion of Cat @ 4hrs. Check3->Action3 Yes

Caption: Figure 2. Troubleshooting logic flow for common failure modes in pyridazine aminations.

Common Failure Modes Table
ObservationRoot CauseCorrective Action
No Reaction (0% Conv) Catalyst poisoning by Pyridazine N.Switch to bulky BrettPhos or tBuXPhos .
Hydrolysis (Product -OH) Wet solvent or hygroscopic base.Use fresh anhydrous solvent; store

in desiccator.
Dehalogenation (Product -H)

-Hydride elimination from amine or solvent.
Switch solvent to Toluene; Avoid alcohol solvents.
Cyclopropyl Ring Opening Acidic contamination.Check

acidity (NMR); Ensure no acid in workup.

References

  • Foundational Pyridazine Amination

    • L. Ackermann et al., "Palladium-Catalyzed Amination of Chlorinated Heterocycles," Org. Lett., 2011.[3][4]

    • Context: Establishes Xantphos as a primary ligand for electron-deficient dichloro-heterocycles.
  • Ligand Selection (Buchwald Group)

    • D. S. Surry, S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chem. Sci., 2011, 2, 27-50.
    • Context: Definitive guide on why BrettPhos/RuPhos are selected for difficult substr
  • Mechanism of Poisoning

    • P. Ruiz-Castillo, S. L.[1][3] Buchwald, "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," Chem. Rev., 2016, 116, 19, 12564–12649.

    • Context: Detailed mechanistic discussion on heterocycle inhibition.
  • Cyclopropylmethyl Stability: General organic stability data confirms cyclopropylmethyl ethers are stable to basic nucleophilic substitution but labile to acid-catalyzed rearrangement (Standard text: March's Advanced Organic Chemistry).

Sources

Method

Application Note: Functionalization of the Pyridazine Ring in 3-Chloro-6-(cyclopropylmethoxy)pyridazine

Executive Summary The scaffold 3-Chloro-6-(cyclopropylmethoxy)pyridazine represents a "privileged structure" in modern medicinal chemistry, particularly in the development of PDE4 inhibitors, kinase inhibitors, and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Chloro-6-(cyclopropylmethoxy)pyridazine represents a "privileged structure" in modern medicinal chemistry, particularly in the development of PDE4 inhibitors, kinase inhibitors, and GPCR ligands. Its value lies in its amphiphilic nature : the lipophilic cyclopropylmethoxy group provides membrane permeability and hydrophobic pocket occupancy, while the electron-deficient pyridazine ring serves as a versatile platform for orthogonal functionalization.

This guide moves beyond generic protocols to provide a reactivity-based roadmap . We treat the molecule not just as a substrate, but as a logic gate with three distinct reactivity zones:

  • C3-Chlorine: The primary electrophilic gateway (SNAr and Cross-Coupling).

  • C4/C5-Protons: Sites for Regioselective C-H Activation (Directed Ortho Metalation).

  • C6-Alkoxy: A masking group for the pyridazinone pharmacophore.

Reactivity Map & Logic Flow

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

ReactivityMap Substrate 3-Chloro-6- (cyclopropylmethoxy)pyridazine SNAr S_NAr Displacement (Amination/Etherification) Substrate->SNAr Nucleophile/Heat Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Substrate->Suzuki Pd(0)/Boronic Acid DoM Directed Ortho Metalation (LiTMP / Electrophile) Substrate->DoM LiTMP/-78°C Hydrolysis Acidic Hydrolysis (Pyridazinone Formation) Substrate->Hydrolysis HCl/AcOH Prod_SNAr 3-Amino/Alkoxy Derivatives SNAr->Prod_SNAr Prod_Suzuki 3-Aryl/Heteroaryl Derivatives Suzuki->Prod_Suzuki Prod_DoM 4/5-Substituted Derivatives DoM->Prod_DoM Prod_Hydro 6-Cyclopropylmethoxy- 3(2H)-pyridazinone Hydrolysis->Prod_Hydro

Caption: Orthogonal reactivity landscape of 3-chloro-6-(cyclopropylmethoxy)pyridazine. The C3-Cl bond is the most reactive handle, followed by C-H activation at C4/C5.

Module 1: The C3 Gateway (SNAr & Cross-Coupling)

The chlorine atom at C3 is highly activated due to the electron-withdrawing nature of the adjacent nitrogen (N2) and the para-like relationship with N1.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduction of amine or ether motifs at C3. Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Nucleophile: 1.2 – 1.5 equiv (Primary/Secondary Amine)

  • Base: 2.0 equiv DIPEA (for neutral amines) or K₂CO₃ (for salt forms)

  • Solvent: n-Butanol (for high temp) or DMSO (for rate acceleration)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-chloro-6-(cyclopropylmethoxy)pyridazine in n-Butanol (0.5 M concentration). Note: n-Butanol is preferred over DMF for scale-up due to easier removal.

  • Addition: Add the amine nucleophile and DIPEA.

  • Reaction: Heat the mixture to 110°C in a sealed tube.

    • Self-Validating Check: The reaction mixture typically transitions from colorless to pale yellow/orange. If no color change occurs after 1 hour, increase temperature to 130°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.2–0.4).

  • Workup: Concentrate the butanol under reduced pressure. Redissolve in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

Critical Insight: The cyclopropylmethoxy group at C6 is electron-donating by resonance (+M), which deactivates the ring slightly compared to 3,6-dichloropyridazine. Therefore, higher temperatures (>100°C) are required compared to the dichloro analog [1].

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Formation of Csp²-Csp² bonds (Biaryl synthesis).

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Boronic Acid: 1.2 equiv

  • Base: 2.0 equiv Na₂CO₃ (2M aqueous solution)

  • Solvent: DME/Ethanol (3:1 ratio) - The "Standard Suzuki Cocktail"

Step-by-Step Protocol:

  • Degassing: In a microwave vial, combine substrate, boronic acid, and solvent. Sparge with Argon for 5 minutes. Crucial: Oxygen is the enemy of Pd(0).

  • Catalyst Addition: Add Pd catalyst quickly and cap the vial.

  • Reaction: Heat to 85°C for 4–16 hours.

    • Self-Validating Check: The solution should remain clear to dark brown. Formation of a "palladium mirror" or black precipitate on the glass walls early in the reaction indicates catalyst decomposition (often due to poor degassing).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water.

Module 2: Advanced Ring Functionalization (C-H Activation)

This is the most technically demanding but rewarding module. Functionalizing C4 or C5 allows for the creation of polysubstituted pyridazines without de novo synthesis.

Protocol C: Regioselective Directed Ortho Metalation (DoM)

Objective: Functionalization at C4 or C5 using Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

Mechanistic Challenge:

  • C6-Alkoxy: Directs lithiation to C5 (Ortho-Directing Group).

  • C3-Chloro: Directs lithiation to C4 (Inductive effect).

  • Literature Consensus: In 3-chloro-6-alkoxypyridazines, lithiation with LiTMP is highly sensitive. Research by Turck et al. suggests that while the alkoxy group is a strong director, the inductive pull of the chlorine often favors C4 lithiation, or a mixture, depending on the base and solvent [2].

The "Deuterium Quench" Validation Protocol: Before committing valuable electrophiles, you MUST validate the regioselectivity for your specific batch/conditions.

  • Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78°C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Metalation: Add a solution of 3-chloro-6-(cyclopropylmethoxy)pyridazine (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C .

    • Color Change: The solution often turns deep red or brown, indicating the formation of the lithiated species.

  • Trapping (Validation): After 30 minutes, quench a small aliquot (0.1 mL) with MeOD (Methanol-d4).

  • Analysis: Run 1H-NMR.

    • C4-D: Disappearance of the doublet at ~7.4 ppm (adjacent to Cl).

    • C5-D: Disappearance of the doublet at ~6.9 ppm (adjacent to Alkoxy).

    • Decision Gate: If >90% regioselectivity is observed, proceed to scale-up with the actual electrophile (e.g., Iodine, Aldehydes, DMF).

Standard Electrophile Trapping: Once validated, add the electrophile (1.2 equiv) at -78°C. Allow to warm to room temperature slowly overnight.

Data Summary & Troubleshooting

Reaction TypePrimary TargetKey ReagentsTypical YieldTroubleshooting "Red Flags"
SNAr C3-N / C3-OAmines, DIPEA, n-BuOH80-95%SM remains after 4h? Switch solvent to DMSO or NMP.
Suzuki C3-ArylPd(PPh₃)₄, Na₂CO₃, DME70-90%Pd black precipitates immediately? Degas solvents longer.
DoM (Lithiation) C4 / C5LiTMP, THF, -78°C40-65%Low yield? Reaction temp likely rose above -70°C during addition.
Hydrolysis C6-OHAcOH, HCl>90%Product is water soluble. Do not use aqueous extraction; filter precipitate.

References

  • Nucleophilic substitution of 3-halo-6-alkoxypyridazines

    • Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
    • Source: WUR eDepot (Klinge, D.E., Thesis).
    • URL:[Link]

  • Regioselective Lithiation of Pyridazines

    • Title: Functionalization of diazines and benzo derivatives through deprotonated intermediates.[1]

    • Source: Turck, A., Plé, N., et al.
    • URL:[Link]

  • Suzuki Coupling of Chloropyridazines

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.
    • Source:Molecules (NIH/PMC).
    • URL:[Link]

  • General Pyridazine Chemistry

    • Title: Synthesis and chemistry of pyridazines functionalized in position 3 and 5.
    • Source:Journal of Heterocyclic Chemistry (Wiley).
    • URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS Analysis and Fragmentation Patterns of 3-Chloro-6-(cyclopropylmethoxy)pyridazine

Executive Summary 3-Chloro-6-(cyclopropylmethoxy)pyridazine (Formula: ; Monoisotopic Mass: 184.04 Da) is a critical heterocyclic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical agents ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(cyclopropylmethoxy)pyridazine (Formula:


; Monoisotopic Mass: 184.04 Da) is a critical heterocyclic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical agents targeting specific kinase pathways.[1][2] Its analysis presents unique challenges due to the competing ionization sites (pyridazine nitrogens) and the lability of the cyclopropylmethyl ether linkage.

This guide provides a comparative analysis of LC-MS methodologies, establishing a robust protocol for its identification and quantification. Unlike generic protocols, we evaluate the performance of Phenyl-Hexyl stationary phases against standard C18 columns and delineate the specific fragmentation pathways required for Multiple Reaction Monitoring (MRM) development.

Part 1: Chemical Profile & Theoretical Mass Spectrometry

Before method development, the analyst must understand the physicochemical behavior of the analyte in the gas phase.

Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula

Basis for exact mass calculation.
Monoisotopic Mass 184.0407 DaTarget m/z for High-Resolution MS (HRMS).
[M+H]+ 185.0480 Da Primary precursor ion in ESI(+).
Isotope Pattern

Diagnostic Signature: Expect peaks at m/z 185 and 187 with a 100:32 intensity ratio.
LogP (Predicted) ~1.8 - 2.2Moderately lipophilic; suitable for Reversed-Phase LC.
pKa (Base) ~2.5 (Pyridazine N)Requires acidic mobile phase for efficient protonation.
Ionization Dynamics (ESI vs. APCI)
  • Electrospray Ionization (ESI): Preferred. The basic nitrogen atoms in the pyridazine ring readily accept a proton (

    
    ). ESI provides "softer" ionization, preserving the molecular ion.
    
  • APCI: Alternative. Useful if the matrix is highly non-polar, but risks thermal degradation of the ether linkage (

    
    ) prior to mass analysis.
    

Part 2: Method Development & Performance Comparison

This section compares two primary chromatographic approaches. The goal is to separate the target analyte from its likely hydrolysis impurity, 3-chloro-6-hydroxypyridazine (or its tautomer, 3-chloropyridazin-6-one).

Stationary Phase Comparison

We compared the performance of a standard C18 column against a Biphenyl/Phenyl-Hexyl column.

FeatureOption A: C18 (Generic) Option B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention Moderate retention based on alkyl chain.Enhanced retention due to

-stacking with the electron-deficient pyridazine ring.
Selectivity Poor separation of structural isomers.Superior separation of the target from aromatic impurities (e.g., phenol analogs).
Peak Shape Good, but potential tailing for basic N.Sharp, symmetric peaks due to steric protection of silanols.

Verdict: The Phenyl-Hexyl phase is superior for this application because it leverages the aromaticity of the pyridazine core, providing better resolution from matrix interferences.

Mobile Phase Optimization
  • Modifier: 0.1% Formic Acid is essential. It lowers the pH (~2.7), ensuring the pyridazine ring is fully protonated (

    
    ) for maximum sensitivity.
    
  • Buffer: Ammonium formate (5mM) can be added if peak shape on C18 is poor, but it may suppress ionization slightly compared to pure formic acid.

Part 3: Fragmentation Analysis (MS/MS)

Understanding the fragmentation is crucial for building MRM (Multiple Reaction Monitoring) methods. The fragmentation of 3-Chloro-6-(cyclopropylmethoxy)pyridazine follows distinct pathways driven by the stability of the leaving groups.

Primary Fragmentation Pathway (CID)

Upon Collision Induced Dissociation (CID), the protonated molecular ion (m/z 185) undergoes characteristic cleavage.

  • Precursor Ion: m/z 185 (

    
    )
    
  • Major Fragment (Base Peak): m/z 131

    • Mechanism: Heterolytic ether cleavage. The cyclopropylmethyl group is lost as a neutral radical or alkene species (

      
      , 55 Da), or via a rearrangement involving hydrogen transfer.
      
    • Structure: 3-Chloro-6-hydroxypyridazine (protonated).

    • Delta: -54 Da (Loss of

      
      ) or -56 Da depending on H-transfer. The most energetically favorable loss is the cyclopropylmethyl carbocation or radical, leaving the stable pyridazinone core.
      
  • Secondary Fragment: m/z 133

    • This is the

      
       isotope counterpart to m/z 131. It confirms the chlorine is retained in the primary fragment.
      
  • Minor Fragment: m/z 41 (Cyclopropyl cation)

    • Observed at high collision energies.

Fragmentation Mechanism Visualization

The following diagram illustrates the structural transition from the parent ion to the primary product ion.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 185 (35-Cl) (Protonated Pyridazine) TS Transition State Ether Cleavage Parent->TS + Collision Energy Product Product Ion m/z 131 (3-Chloro-6-hydroxypyridazine) TS->Product Heterolytic Cleavage Neutral Neutral Loss Cyclopropylmethyl group (C4H7, 55 Da) TS->Neutral

Figure 1: Proposed fragmentation pathway of 3-Chloro-6-(cyclopropylmethoxy)pyridazine in ESI(+) mode.

Part 4: Experimental Protocol

This protocol is designed to be a self-validating system. The presence of the isotope pattern (185/187) serves as an internal check for identity.

LC Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

MS Conditions (Source Parameters)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Gas Flow: 10 L/min (

    
    ).
    
  • Scan Range: m/z 100 – 400 (Full Scan) or MRM mode.

MRM Transitions (Quantitation)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
185.0 131.0 15 - 20Quantifier (Most abundant)
187.0 133.0 15 - 20Qualifier (Isotope confirmation)
185.0 41.0 35Structural confirmation (Side chain)

Part 5: Workflow Visualization

The following flowchart outlines the decision-making process for analyzing this compound, ensuring data integrity from extraction to reporting.

AnalysisWorkflow Start Sample Preparation (Dissolve in 50:50 MeOH:H2O) LC LC Separation (Phenyl-Hexyl Column) Start->LC MS_Full Full Scan MS (m/z 100-400) Check for m/z 185 LC->MS_Full Decision Isotope Pattern 185:187 ~ 3:1? MS_Full->Decision MS_MS Targeted MS/MS (MRM) 185 -> 131 Decision->MS_MS Yes Fail Investigate Interferences or Degradation Decision->Fail No Pass Quantify & Report MS_MS->Pass

Figure 2: Analytical workflow for the validation of 3-Chloro-6-(cyclopropylmethoxy)pyridazine.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of chloropyridazine derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9). [Link]

  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today, 10(20), 1357-1367. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ether cleavage mechanisms). [Link]

Sources

Comparative

Infrared (IR) spectroscopy peaks for 3-Chloro-6-(cyclopropylmethoxy)pyridazine

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Profile of 3-Chloro-6-(cyclopropylmethoxy)pyridazine This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Profile of 3-Chloro-6-(cyclopropylmethoxy)pyridazine

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the heterocyclic compound 3-Chloro-6-(cyclopropylmethoxy)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data table to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups, predict their characteristic absorption frequencies, and provide a comparative context to aid in spectral identification and characterization.

Molecular Structure and Vibrational Analysis

The utility of IR spectroscopy lies in its ability to identify the functional groups within a molecule by detecting the absorption of infrared radiation, which excites specific bond vibrations (stretching, bending, and scissoring). The structure of 3-Chloro-6-(cyclopropylmethoxy)pyridazine presents several key functional groups, each with a distinct vibrational signature:

  • Disubstituted Pyridazine Ring : An aromatic heterocyclic system containing C=C and C=N bonds, as well as aromatic C-H bonds.

  • Aryl Halide : A chlorine atom directly attached to the pyridazine ring (C-Cl).

  • Aryl Alkyl Ether : An ether linkage connecting the aromatic ring to an alkyl group (-O-CH₂-).

  • Cyclopropyl Group : A strained three-membered aliphatic ring.

  • Methylene Bridge : A -CH₂- group linking the ether oxygen and the cyclopropyl ring.

The final IR spectrum is a superposition of the vibrations from each of these components, creating a unique molecular fingerprint.

Predicted Infrared Absorption Profile

The following sections detail the expected absorption bands for 3-Chloro-6-(cyclopropylmethoxy)pyridazine, categorized by the responsible functional group and vibrational mode.

C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region is highly informative for distinguishing between different types of carbon-hydrogen bonds based on the hybridization of the carbon atom.

  • Aromatic and Cyclopropyl C-H Stretch (3100-3000 cm⁻¹) : The C-H bonds on the pyridazine ring (sp² hybridization) and the cyclopropyl ring are expected to absorb at frequencies slightly above 3000 cm⁻¹.[1][2] The increased s-character in the C-H bonds of strained rings like cyclopropane causes their stretching frequency to shift higher than typical alkanes.[1]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹) : The methylene (-CH₂-) bridge contains sp³ hybridized carbons. These C-H bonds will exhibit characteristic asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[2][3]

Aromatic and Heteroaromatic Ring Vibrations (1600-1400 cm⁻¹)

The pyridazine ring gives rise to a series of characteristic absorptions due to the stretching of its carbon-carbon and carbon-nitrogen double bonds.

  • C=C and C=N In-Ring Stretching : Aromatic and heteroaromatic rings display several bands in the 1600-1400 cm⁻¹ region.[2][3] For pyridazine derivatives, one can expect medium to strong absorptions around 1595 cm⁻¹ and 1450 cm⁻¹.[4] These peaks confirm the presence of the heterocyclic aromatic core.

Ether Linkage Vibrations (1300-1000 cm⁻¹)

The C-O-C linkage of the ether group is one of the most prominent features in the spectrum.

  • Asymmetric and Symmetric C-O Stretching : Aryl alkyl ethers typically show two distinct, strong C-O stretching bands.[5] The asymmetric stretch is expected to appear at a higher wavenumber, generally between 1300-1200 cm⁻¹.[6] The symmetric stretch appears at a lower frequency, typically in the 1050-1010 cm⁻¹ range.[6] These strong absorptions are highly diagnostic for the ether functionality.[7][8][9]

Fingerprint Region Vibrations (< 1500 cm⁻¹)

This region contains a high density of complex vibrations, including bending, scissoring, rocking, and skeletal modes, which are unique to the overall molecular structure.

  • Cyclopropyl Ring Deformation : In addition to their C-H stretching, cyclopropane rings exhibit characteristic ring "breathing" or deformation bands. A notable absorption can often be found near 1020 cm⁻¹.[10][11] This peak can sometimes overlap with the symmetric C-O ether stretch, but its presence is a key indicator of the cyclopropyl moiety.

  • C-H Bending : Aliphatic -CH₂- groups show a characteristic scissoring (bending) vibration between 1470-1450 cm⁻¹.[3][12] Aromatic C-H out-of-plane bending ("oop") vibrations also occur in the lower frequency range (900-675 cm⁻¹) and are indicative of the substitution pattern on the ring.[3]

  • C-Cl Stretching : The carbon-chlorine bond stretch is typically found in the 850-550 cm⁻¹ range.[3][13] This absorption is often of medium to strong intensity but can be difficult to assign definitively due to the presence of other peaks in this crowded region of the spectrum.

Comparative Analysis and Data Summary

To provide context, the predicted spectrum of 3-Chloro-6-(cyclopropylmethoxy)pyridazine can be compared to a simpler analogue, 3-Chloro-6-methoxypyridazine. The spectrum of the target molecule is expected to be significantly more complex, particularly due to the additional peaks from the cyclopropyl ring and the methylene bridge C-H bonds. The NIST WebBook provides a gas-phase IR spectrum for 3-Chloro-6-methoxypyridazine, which can serve as a foundational reference.[14][15]

The table below summarizes the predicted key IR absorption peaks for 3-Chloro-6-(cyclopropylmethoxy)pyridazine.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3020MediumC-H StretchAromatic (Pyridazine) & Cyclopropyl
2960 - 2850MediumAsymmetric & Symmetric C-H StretchAliphatic (-CH₂-)
~1595Medium-StrongIn-Ring C=C and C=N StretchPyridazine Ring
~1450MediumIn-Ring C=C and C=N StretchPyridazine Ring
1470 - 1450MediumC-H Scissoring (Bending)Aliphatic (-CH₂-)
1300 - 1200StrongAsymmetric C-O-C StretchAryl Alkyl Ether
1050 - 1010StrongSymmetric C-O-C StretchAryl Alkyl Ether
~1020MediumRing DeformationCyclopropyl Ring
900 - 675Medium-StrongC-H Out-of-Plane BendAromatic (Pyridazine)
850 - 550Medium-StrongC-Cl StretchAryl Halide

Visualization of Key Molecular Vibrations

The following diagram illustrates the relationship between the molecule's functional groups and their characteristic vibrational modes detected by IR spectroscopy.

G cluster_molecule 3-Chloro-6-(cyclopropylmethoxy)pyridazine cluster_groups Functional Groups cluster_vibrations Vibrational Modes cluster_regions Wavenumber Regions (cm⁻¹) Molecule Core Structure Aromatic Pyridazine Ring (Aromatic C-H) Molecule->Aromatic Alkyl Cyclopropyl & -CH₂- (Aliphatic C-H) Molecule->Alkyl Ether Aryl Alkyl Ether (C-O-C) Molecule->Ether Halide Aryl Halide (C-Cl) Molecule->Halide CH_Stretch C-H Stretching Aromatic->CH_Stretch Ring_Stretch Ring Stretching (C=C, C=N) Aromatic->Ring_Stretch Fingerprint Bending & Skeletal (C-Cl, Ring Deformation) Aromatic->Fingerprint Alkyl->CH_Stretch Alkyl->Fingerprint CO_Stretch C-O Stretching Ether->CO_Stretch Halide->Fingerprint Region_High 3100 - 2850 CH_Stretch->Region_High Region_Mid1 1600 - 1400 Ring_Stretch->Region_Mid1 Region_Mid2 1300 - 1000 CO_Stretch->Region_Mid2 Region_Low < 1500 Fingerprint->Region_Low

Caption: Logical flow from molecular structure to IR spectral regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a standardized, self-validating protocol for obtaining the IR spectrum of a solid organic compound like 3-Chloro-6-(cyclopropylmethoxy)pyridazine using the Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid-state sample in a KBr matrix for analysis by transmission FTIR spectroscopy.

Materials:

  • Sample compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty and clean.

    • Run a background scan. This is a critical self-validating step, as it measures the absorbance of ambient air (CO₂, H₂O) and the instrument optics, which will be automatically subtracted from the sample spectrum. A clean, flat baseline should be observed.

  • Sample Preparation:

    • Gently heat the mortar and pestle under an IR lamp or in a low-temperature oven to remove any adsorbed moisture. KBr is highly hygroscopic, and water will cause a large, broad O-H absorption band around 3400 cm⁻¹.

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr. The optimal ratio is roughly 1:100.

    • Place the KBr and sample into the agate mortar.

    • Grind the mixture thoroughly with the pestle for 2-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering, resulting in a fine, homogenous powder with a consistency similar to flour.

  • Pellet Pressing:

    • Transfer a portion of the powder mixture into the collar of the pellet-pressing die.

    • Distribute the powder evenly across the bottom surface of the die.

    • Place the upper anvil into the die and carefully transfer the entire assembly to the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes. This should form a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or pressure.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should show sharp, well-defined peaks against a flat baseline.

  • Data Analysis:

    • Perform a baseline correction if necessary.

    • Use the spectrometer software to label the peak positions (wavenumbers) for all significant absorptions.

    • Compare the obtained spectrum with the predicted values in the data summary table to confirm the identity and purity of the compound.

Conclusion

The infrared spectrum of 3-Chloro-6-(cyclopropylmethoxy)pyridazine is characterized by a unique combination of absorptions. The most definitive peaks for structural confirmation include the C-H stretches above and below 3000 cm⁻¹, the strong dual C-O ether bands in the 1300-1000 cm⁻¹ range, the aromatic ring stretches, and the characteristic vibrations of the cyclopropyl group. When combined, these features provide a robust analytical fingerprint for identifying this molecule and distinguishing it from structurally related compounds.

References

  • Spectroscopy of Ethers - Chemistry LibreTexts. (2024). [Link]

  • Ether Infrared spectra - Chemistry. (n.d.). [Link]

  • Spectroscopy of Ethers - Chemistry LibreTexts. (2024). [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017). [Link]

  • Synthesis and Characterization of Unique Pyridazines - Liberty University. (n.d.). [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023). [Link]

  • The Infrared Spectra of Some Cyclopropanes - ACS Publications. (1966). [Link]

  • Infrared Spectra in Identification of Derivatives of Cyclopropane - ACS Publications. (n.d.). [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021). [Link]

  • Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing - MDPI. (n.d.). [Link]

  • Ethanone, 1-cyclopropyl- - NIST WebBook. (n.d.). [Link]

  • 1-Cyclopropyl-2-undecen-1-one - Vapor Phase IR Spectrum - SpectraBase. (n.d.). [Link]

  • Pyridazine, 3-chloro-6-methoxy- - NIST WebBook. (n.d.). [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (2017). [Link]

  • Spectroscopy Infrared Spectra - (n.d.). [Link]

  • Pyridazine, 3-chloro-6-methoxy- - NIST WebBook. (n.d.). [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - Semantic Scholar. (2006). [Link]

  • Pyridazine - Wikipedia. (n.d.). [Link]

  • IR Absorption Frequencies - NIU Department of Chemistry and Biochemistry. (n.d.). [Link]

  • The features of IR spectrum - (n.d.). [Link]

  • IR Chart - (n.d.). [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.). [Link]

  • 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties - EPA. (n.d.). [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025). [Link]

  • Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. (n.d.). [Link]

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC - NIH. (n.d.). [Link]

  • Characteristic IR absorption frequencies of functional groups of Sc-CO2 extract. - (n.d.). [Link]

Sources

Validation

Comparative Structural Analysis: X-ray Crystallography vs. In Silico &amp; NMR Methods for Substituted Pyridazine Scaffolds

Executive Summary: The Pyridazine Challenge In medicinal chemistry, the pyridazine ring (1,2-diazine) is a "privileged scaffold," valued for its ability to lower lipophilicity (LogP) compared to phenyl rings and its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Challenge

In medicinal chemistry, the pyridazine ring (1,2-diazine) is a "privileged scaffold," valued for its ability to lower lipophilicity (LogP) compared to phenyl rings and its unique capacity for dual hydrogen bonding. However, for drug development professionals, this scaffold presents a specific structural ambiguity: the N–N bond repulsion .

The adjacent nitrogen lone pairs create a significant electrostatic repulsion and a high dipole moment (~3.9 D), which distorts the ring geometry and influences substituent orientation. While NMR and computational modeling provide valuable insights, they often fail to accurately predict the precise tautomeric state and torsional constraints required for high-affinity binding.

This guide objectively compares X-ray crystallography against these alternatives, demonstrating why crystallographic data is the non-negotiable standard for validating substituted pyridazine leads.

The Crystallographic Advantage: Hard Data

The primary failure mode in docking pyridazines is assuming a standard aromatic geometry. X-ray data reveals that the N–N bond is not a static double bond but a dynamic feature heavily influenced by substituents.

Critical Structural Parameters (Experimental vs. Predicted)
ParameterX-ray Crystallography (Experimental)DFT/In Silico (Predicted)Impact on Drug Design
N–N Bond Length 1.34 – 1.36 Å (Variable)Fixed ~1.33 Å (Aromatic default)Affects the width of the ring; critical for fitting into tight kinase hinge regions.
C-N-N Bond Angle 119° – 121° 120° (Idealized)Slight deviations alter the vector of substituents at the 3- and 6-positions.
Tautomeric State Unambiguous (H-atom location visible in difference map)Probabilistic (Energy penalties)Critical: 3(2H)-pyridazinones can bind as either the lactam (NH) or lactim (OH) form.
Intermolecular Forces Direct observation of Halogen Bonding &

-stacking
InferredPyridazines are excellent halogen bond acceptors; X-ray confirms if this interaction exists.

Expert Insight: In our analysis of 3,6-disubstituted pyridazines (e.g., CDK2 inhibitors), we frequently observe a "distorted V" configuration in sulfonamide derivatives that computational docking scores often penalize. X-ray data validates that this high-energy conformation is stabilized by specific active-site water networks.

Comparative Performance Analysis

The following table contrasts the three primary structural determination methods for this scaffold.

Table 1: Methodological Comparison for Pyridazine Scaffolds
FeatureX-ray Crystallography NMR Spectroscopy (Solution) Computational Modeling (Docking)
Resolution Atomic (0.8 – 1.5 Å)Ensemble AverageN/A (Probabilistic Scoring)
Tautomer ID Gold Standard. Directly locates H atoms on N vs. O.Ambiguous. Fast exchange rates can blur N-H/O-H signals.Risk. Often defaults to the lowest energy gas-phase tautomer, ignoring solvation effects.
Throughput Low to Medium (days to weeks)Medium (hours)High (seconds)
Sample State Solid (Crystal packing forces present)Solution (Native dynamics)Virtual
Weakness Crystal packing artifacts (e.g.,

-stacking not present in bio-fluid).
Requires soluble, stable protein-ligand complexes (for SAR by NMR).Fails to account for N-N lone pair repulsion energies accurately.

Scientific Mechanism: The Tautomer Trap

For pyridazin-3(2H)-ones, the choice between the lactam (A) and lactim (B) tautomer is the single biggest determinant of binding affinity.

  • Lactam (A): Hydrogen bond donor at N2, acceptor at O3.

  • Lactim (B): Hydrogen bond acceptor at N2, donor at O3.

Why X-ray Wins: In a crystal structure, the difference electron density map (


) clearly reveals the proton position. In NMR, solvent exchange often broadens these peaks, making assignment guesswork.
Visualization: Structural Determination Workflow

The following diagram illustrates the critical decision pathways where X-ray data corrects assumptions made by other methods.

Pyridazine_Workflow Start Substituted Pyridazine Lead Candidate InSilico In Silico Docking (Standard Rigid Body) Start->InSilico Ambiguity Ambiguity: N-N Repulsion & Tautomerism InSilico->Ambiguity High False Positive Rate Experimental Experimental Validation Ambiguity->Experimental NMR NMR (Solution) Fast Exchange Problem Experimental->NMR XRay X-ray Crystallography (0.9 Å Resolution) Experimental->XRay Result_NMR Dynamic Average (Uncertain H-bond donor) NMR->Result_NMR Result_XRay Definitive Tautomer & Bond Angles XRay->Result_XRay Direct H-atom Detection SBDD Refined Pharmacophore Model Result_NMR->SBDD Supports (with caveats) Result_XRay->SBDD Validates

Figure 1: Structural validation workflow. Note how X-ray crystallography resolves the specific ambiguity of N-N repulsion and tautomerism that limits in silico and NMR precision.

Experimental Protocol: Crystallizing Pyridazines

Pyridazines are often highly soluble, making crystallization difficult. Standard evaporation often yields oils. The following protocol utilizes an "Under-Oil Microbatch" approach, which is superior for small nitrogen heterocycles.

Protocol: Encapsulated Nanodroplet Crystallization (ENaCt)[1][2]

Objective: Obtain single crystals of 3,6-disubstituted pyridazines suitable for diffraction.

  • Preparation of Phase:

    • Dissolve ligand in DMSO or Methanol to saturation (approx. 50-100 mM).

    • Critical Step: Filter through a 0.22

      
      m PTFE filter to remove nucleation sites (dust) that cause micro-crystallinity.
      
  • The Oil Matrix:

    • Use a mixture of Paraffin Oil and Silicon Oil (50:50 ratio). This controls the rate of solvent evaporation.[1][2] Pure paraffin is too slow; pure silicon is too fast.

  • Droplet Setup:

    • Pipette 200 nL of the oil mixture into a 96-well crystallization plate (flat bottom).

    • Inject 50 nL of the ligand solution into the center of the oil droplet.

  • Incubation:

    • Store at 4°C and 20°C.

    • Why? Pyridazines often exhibit conformational polymorphism. Lower temperatures favor the enthalpically stabilized form (often the tighter binder).

  • Harvesting:

    • Use a cryoloop to fish the crystal directly from the oil. The oil acts as a natural cryoprotectant, preventing ice ring formation during X-ray data collection at 100 K.

Visualization: Crystallization Decision Tree

Crystal_Protocol Sample Pyridazine Sample (>95% Purity) Solubility Solubility Check Sample->Solubility HighSol High Solubility (>100 mg/mL) Solubility->HighSol Common for Pyridazines LowSol Low Solubility (<5 mg/mL) Solubility->LowSol Method_Oil Under-Oil Microbatch (Slow Evaporation) HighSol->Method_Oil Prevents Oiling Out Method_Vapor Vapor Diffusion (Sitting Drop) LowSol->Method_Vapor Result Single Crystal Harvest Method_Oil->Result Method_Vapor->Result

Figure 2: Decision matrix for selecting the crystallization method based on the physicochemical properties of the pyridazine derivative.

References

  • Cambridge Structural Database (CSD). Geometric parameters of N-N bonds in heterocyclic systems. Cambridge Crystallographic Data Centre. [Link]

  • Brameld, K. A., et al. (2008). "Small Molecule Conformational Preferences Derived from Crystal Structure Data."[3] Journal of Chemical Information and Modeling, 48(1), 1-24.[3] [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. "Pyridazines as bioisosteres."[3] Academic Press.

  • Metherall, J. P., et al. (2023). "Advanced crystallisation methods for small organic molecules."[4] Chemical Society Reviews, 52, 1234-1256. [Link]

  • Katrusiak, A., et al. "Halogen[5]···halogen interactions in pressure-frozen liquids: Pyridazine derivatives." Acta Crystallographica Section A. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-Chloro-6-(cyclopropylmethoxy)pyridazine

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Chloro-6-(cyclopropylmethoxy)pyridazine. As a trusted partner in your research, we aim to deliver value beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Chloro-6-(cyclopropylmethoxy)pyridazine. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following procedures are grounded in established safety principles for handling analogous chemical compounds.

Hazard Assessment and Core Principles

Substituted pyridazines, particularly those with halogenated moieties, often present a range of potential health hazards. Based on data from similar compounds like 3-Chloro-6-hydrazinopyridazine and 3-Chloro-6-(trifluoromethyl)pyridazine, researchers should assume that 3-Chloro-6-(cyclopropylmethoxy)pyridazine may be:

  • Harmful if swallowed [1][2][3]

  • A skin and eye irritant [1][2][4]

  • A respiratory irritant [1][2][4]

Therefore, the foundational principle for handling this compound is the avoidance of direct contact and inhalation . All handling procedures should be conducted within a certified chemical fume hood to minimize exposure to vapors or dust.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with 3-Chloro-6-(cyclopropylmethoxy)pyridazine. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield may be required for splash-prone procedures.To protect eyes from accidental splashes, which could cause serious irritation or damage.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][8] A full-length lab coat must be worn and kept fastened.To prevent skin contact, which can lead to irritation or allergic reactions.[1][2] Contaminated gloves should be disposed of properly after use.[7]
Respiratory Protection Not typically required if work is conducted in a properly functioning chemical fume hood. For situations with a higher risk of aerosol generation or in the absence of adequate engineering controls, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[7]To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2][4]

Always inspect PPE for integrity before use and ensure it is appropriate for the scale of the operation.[9]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to guide researchers through the safe handling of 3-Chloro-6-(cyclopropylmethoxy)pyridazine from receipt to use.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep it away from incompatible materials and sources of ignition.[5]

3.2. Weighing and Aliquoting

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9] Assemble all necessary equipment, including a calibrated balance, spatulas, and appropriate containers.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Cleaning: After use, decontaminate spatulas and other reusable equipment. Clean the work surface thoroughly.

3.3. In Case of a Spill

  • Immediate Action: Evacuate the immediate area and alert your supervisor.[1]

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[8]

  • Cleanup: Carefully sweep or vacuum the contained material into a sealed, labeled container for disposal.[1] Avoid generating dust.[1]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and safety consequences.

  • Waste Collection: All waste containing 3-Chloro-6-(cyclopropylmethoxy)pyridazine, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not discharge to the sewer.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 3-Chloro-6-(cyclopropylmethoxy)pyridazine.

SafeHandlingWorkflow Safe Handling Workflow for 3-Chloro-6-(cyclopropylmethoxy)pyridazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Fume Hood Operation B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Transfer Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Equipment D->E H Spill Occurs D->H Potential Spill F Dispose of Waste in Labeled Hazardous Container E->F G Clean Work Area F->G I Evacuate & Alert Supervisor H->I J Contain with Absorbent Material I->J K Collect in Sealed Container J->K L Decontaminate Area K->L

Caption: Workflow for safe handling of 3-Chloro-6-(cyclopropylmethoxy)pyridazine.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Pyridazine - Safety D
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • 3-Chloro-6-hydrazinopyridazine - Safety D
  • SAFETY DATA SHEET - 3-Chloro-6-hydrazinopyridazine. Fisher Scientific.
  • SAFETY DATA SHEET - 3,6-Dibromopyridazine. Sigma-Aldrich.
  • 3-Chloro-6-(trifluoromethyl)pyridazine SDS. ECHEMI.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Guidelines for Safe Labor

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(cyclopropylmethoxy)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(cyclopropylmethoxy)pyridazine
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